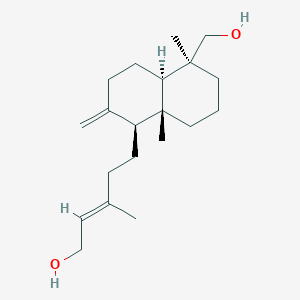

Agathadiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Agathadiol: is a complex organic compound characterized by its unique structure and chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Agathadiol typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired yield and purity of the final product. Common steps may include:

Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, reduction, and cyclization.

Key Reagents and Catalysts: The use of specific reagents, such as organometallic compounds, and catalysts, like palladium or platinum-based catalysts, is crucial for facilitating the desired transformations.

Reaction Conditions: Controlled temperature, pressure, and solvent conditions are essential to ensure the successful progression of each reaction step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is critical to maximize yield and minimize by-products. Advanced techniques like high-throughput screening and process intensification may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions, using agents such as lithium aluminum hydride or sodium borohydride, can convert specific functional groups within the compound to their reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, platinum-based catalysts.

Solvents: Organic solvents like dichloromethane, ethanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Applications De Recherche Scientifique

Chemical Properties and Isolation

Agathadiol is characterized by its unique chemical structure, which includes a labdanediol skeleton. Its isolation typically involves chromatographic techniques such as high-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (PTLC) . The compound has been identified through nuclear magnetic resonance (NMR) spectroscopy, confirming its absence of aromatic signals and the presence of distinct carbon moieties indicative of its diterpene nature.

Agricultural Applications

1. Phytotoxic Effects

Research has demonstrated that this compound can exert phytotoxic effects on certain plant species. This property may be harnessed for developing natural herbicides or growth regulators in agricultural practices . The ability to inhibit seed germination or plant growth can be beneficial in managing invasive species or enhancing crop yields by controlling unwanted vegetation.

Food Science Applications

1. Antioxidant Properties

Although this compound itself showed inactivity in DPPH radical scavenging assays , it is often found in extracts that exhibit significant antioxidant activity. This suggests that while this compound may not be the primary contributor to antioxidant effects, it could play a supportive role when combined with other bioactive compounds in food matrices.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Antiviral Activity of Propolis Extracts

A clinical study evaluated the efficacy of propolis extracts containing this compound in reducing symptoms of upper respiratory infections. Results indicated a significant decrease in symptomatic cases among participants treated with the extract compared to the control group .

Case Study 2: Cannabinoid Modulation

In vitro studies demonstrated that this compound enhances cannabinoid receptor signaling without direct activation, suggesting its potential use in formulations aimed at pain relief and appetite stimulation .

Mécanisme D'action

The mechanism of action of Agathadiol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites or allosteric sites on target molecules, influencing their activity and downstream signaling.

Comparaison Avec Des Composés Similaires

Decahydro-1-naphthalenol: Shares a similar decahydro-naphthalene core but differs in functional groups.

Methyl-3-pentenyl-naphthalene: Similar in having a pentenyl side chain but varies in the position and nature of substituents.

Uniqueness: The uniqueness of Agathadiol lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Propriétés

Numéro CAS |

1857-24-5 |

|---|---|

Formule moléculaire |

C20H34O2 |

Poids moléculaire |

306.5 g/mol |

Nom IUPAC |

(E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |

InChI |

InChI=1S/C20H34O2/c1-15(10-13-21)6-8-17-16(2)7-9-18-19(3,14-22)11-5-12-20(17,18)4/h10,17-18,21-22H,2,5-9,11-14H2,1,3-4H3/b15-10+/t17-,18-,19+,20+/m0/s1 |

Clé InChI |

MJHWZTRFACWHTA-AKZLODSSSA-N |

SMILES |

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)CO)C |

SMILES isomérique |

C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)CO)C |

SMILES canonique |

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)CO)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.